(2-Methoxyethyl)({1-[3-(trifluoromethyl)phenyl]ethyl})amine is a compound characterized by its unique structure, which incorporates a methoxyethyl group and a trifluoromethyl-substituted phenyl moiety. This compound is of interest in medicinal chemistry and materials science due to its potential biological activities and applications.
The compound can be synthesized through various chemical processes, often involving the reaction of specific amines with trifluoromethyl-substituted aromatic compounds. The synthesis methods are documented in several patents and scientific literature, highlighting its relevance in ongoing research.
This compound falls under the category of amines, specifically secondary amines, due to the presence of two organic substituents attached to the nitrogen atom. It is also classified as a trifluoromethyl-containing compound, which is significant for its chemical reactivity and potential applications in pharmaceuticals.
The synthesis of (2-Methoxyethyl)({1-[3-(trifluoromethyl)phenyl]ethyl})amine typically involves several steps:
The synthesis may involve nucleophilic substitution reactions where the methoxyethyl group is introduced to the nitrogen atom of the amine. The trifluoromethyl group enhances the electrophilicity of the aromatic system, making it more reactive towards nucleophiles.
The molecular structure of (2-Methoxyethyl)({1-[3-(trifluoromethyl)phenyl]ethyl})amine can be represented as follows:
The compound features:
(2-Methoxyethyl)({1-[3-(trifluoromethyl)phenyl]ethyl})amine can participate in various chemical reactions:
The reactions involving this compound are typically characterized by their sensitivity to conditions such as temperature and solvent choice, which can significantly affect yields and product distributions.
The mechanism of action for (2-Methoxyethyl)({1-[3-(trifluoromethyl)phenyl]ethyl})amine primarily involves its interaction with biological targets:
Research indicates that compounds with similar structures have shown promising activity against specific biological targets, such as phenylethanolamine N-methyltransferase, indicating potential therapeutic uses.
(2-Methoxyethyl)({1-[3-(trifluoromethyl)phenyl]ethyl})amine has several potential applications:
Nucleophilic substitution reactions provide a foundational route to construct the C–N bond central to (2-Methoxyethyl)({1-[3-(trifluoromethyl)phenyl]ethyl})amine (C₁₂H₁₆F₃NO). The synthesis typically employs 1-(3-(trifluoromethyl)phenyl)ethylamine as the nucleophile and 2-chloroethyl methyl ether (or its mesylate/to sylate derivatives) as electrophiles. Key parameters influencing reaction efficiency include:
Table 1: Optimization of Nucleophilic Substitution Parameters
Alkylating Agent | Base | Solvent | Temp (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|---|
2-Chloroethyl methyl ether | Et₃N | CH₃CN | 80 | 12 | 78 |
2-Bromoethyl methyl ether | iPr₂NEt | DMF | 70 | 10 | 85 |
2-Mesyloxyethyl methyl ether | K₂CO₃ | Acetone | 60 | 18 | 72 |
Critical challenges include competitive elimination pathways generating vinyl ethers at elevated temperatures (>100°C) and the hygroscopic nature of 2-chloroethyl methyl ether, necessitating rigorous anhydrous conditions [1] [3]. Purification typically involves aqueous workup followed by silica gel chromatography or vacuum distillation (bp 120–125°C at 0.5 mmHg) to isolate the product as a pale-yellow oil [1] [5].
Direct catalytic trifluoromethylation of the phenyl ring offers an alternative to pre-functionalized precursors. Two dominant strategies are employed:
Transition Metal-Mediated Cross-Coupling: Pd-catalyzed reactions using 3-bromophenethylamine derivatives and Umemoto’s reagent (Me₄N⁺Tf⁻) achieve 40–60% yields but require expensive ligands (e.g., XPhos) and sensitive anhydrous conditions. Competitive amine-Pd coordination often necessitates N-protection with tert-butoxycarbonyl (Boc) groups, adding synthetic steps [1] [6].
Nucleophilic Fluorination: Deoxofluor® reagents (e.g., bis(2-methoxyethyl)aminosulfur trifluoride) convert carbonyl precursors to -CF₃ groups via sequential fluorination. For example, 3-formylphenethylamine undergoes conversion at -40°C in dichloromethane, yielding 65–75% of the trifluoromethylated intermediate. This method requires stoichiometric fluorinating agents and generates corrosive byproducts (e.g., HF, SO₂), complicating scale-up [6] [8].
Table 2: Comparison of Trifluoromethylation Methods
Method | Reagent/Catalyst | Conditions | Yield (%) | Limitations |
---|---|---|---|---|
Pd-Catalyzed Coupling | Pd(OAc)₂/XPhos, Me₄N⁺Tf⁻ | 100°C, 24h, anhyd. DMF | 58 | N-protection required |
Electrophilic Fluorination | Deoxofluor® | -40°C → rt, CH₂Cl₂ | 72 | HF generation, moisture-sensitive |
Copper-Assisted Decarboxylation | CuI, AgF, CF₃SO₂Na | DMSO, 120°C, 16h | 65 | Narrow substrate scope |
Recent advances focus on copper-mediated decarboxylation of trifluoropropionic acids, though applicability to electron-rich phenethylamines remains limited [6] [8].
Enzymatic hydrolysis enables chemoselective deprotection of precursors like 2-(3-(trifluoromethyl)phenyl)oxazolines. Candida antarctica lipase B (CALB, immobilized as Novozym 435) demonstrates exceptional efficiency under mild conditions:
Critical to scalability is the enzyme’s reusability—Novozym 435 retains >85% activity after five cycles when washed with tert-butyl methyl ether between batches. Downstream processing involves phase separation, solvent evaporation, and amine extraction via acid-base workup (HCl washing/NaOH liberation) [3] [5].
Achieving stereocontrol at the benzylic carbon requires chiral auxiliaries or catalysts:
Enzymatic Dynamic Kinetic Resolution (DKR): Novozym 435 catalyzes the enantioselective acylation of rac-1-(3-(trifluoromethyl)phenyl)ethylamine with methyl methoxyacetate. Concurrent in situ racemization by Shvo’s catalyst (a ruthenium complex) enables theoretical 100% yield of the (R)-configured amide. Subsequent reduction with LiAlH₄ furnishes the chiral amine in 98% ee and 79% overall yield [5].
Table 3: Stereoselective Synthesis via DKR
Step | Reagents/Catalysts | Conditions | ee (%) | Yield (%) |
---|---|---|---|---|
Dynamic Kinetic Resolution | Novozym 435, Shvo’s Ru-catalyst | Toluene, 80°C, 24h | 97 | 85 |
Amide Reduction | LiAlH₄ in THF | 0°C → reflux, 2h | 98 | 93 |
Chiral Phase-Transfer Catalysis (PTC): N-Spiro quaternary ammonium salts (e.g., O-allyl-N-anthracenylmethyl cinchoninium bromide) facilitate asymmetric alkylation of glycine derivatives. While applicable to methoxyethyl halides, this method struggles with sterically hindered 3-(trifluoromethyl)phenethyl electrophiles, yielding <50% ee [5].
The Ru/Enzyme DKR system outperforms PTC in stereoselectivity but requires stringent oxygen-free conditions to prevent catalyst oxidation. Industrial implementations employ closed reactors with argon sparging [5].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1